3-Bromo-6-chloropyrazine-2-carboxamide
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Overview
Description
3-Bromo-6-chloropyrazine-2-carboxamide is a heterocyclic organic compound that contains both bromine and chlorine substituents on a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-chloropyrazine-2-carboxamide typically involves the halogenation of pyrazine derivatives. One common method starts with 2-aminopyrazine, which undergoes regioselective chlorination to form 3,6-dichloropyrazine-2-carbonitrile. This intermediate is then subjected to bromination to introduce the bromine atom at the 3-position . The final step involves the conversion of the nitrile group to a carboxamide group through hydration under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions to enhance yield and purity. The use of catalysts and specific reaction environments, such as controlled temperature and pH, are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-chloropyrazine-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted pyrazine derivatives, which can have different functional groups replacing the bromine or chlorine atoms .
Scientific Research Applications
3-Bromo-6-chloropyrazine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer activities.
Material Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.
Mechanism of Action
The mechanism of action of 3-Bromo-6-chloropyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, in medicinal chemistry, it may inhibit
Properties
Molecular Formula |
C5H3BrClN3O |
---|---|
Molecular Weight |
236.45 g/mol |
IUPAC Name |
3-bromo-6-chloropyrazine-2-carboxamide |
InChI |
InChI=1S/C5H3BrClN3O/c6-4-3(5(8)11)10-2(7)1-9-4/h1H,(H2,8,11) |
InChI Key |
QZMZZDLFQAPAOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C(=N1)Br)C(=O)N)Cl |
Origin of Product |
United States |
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